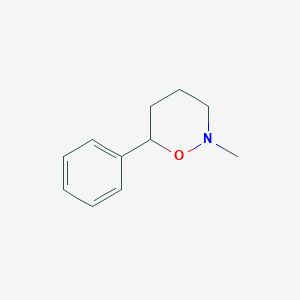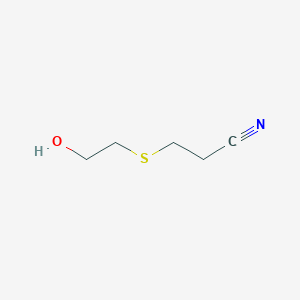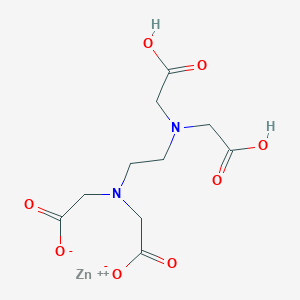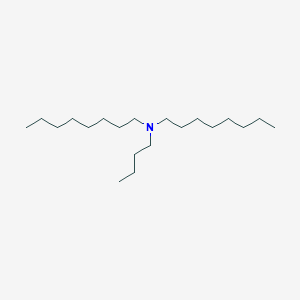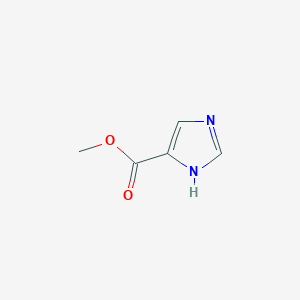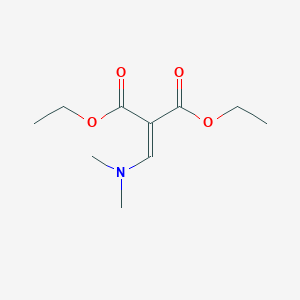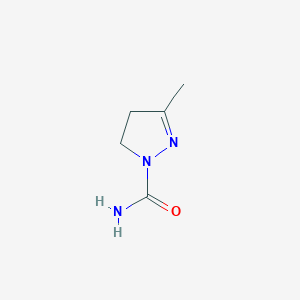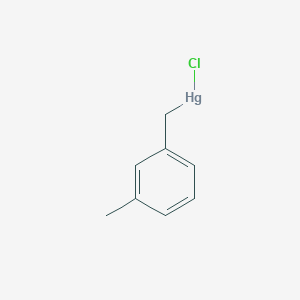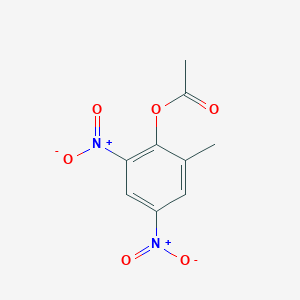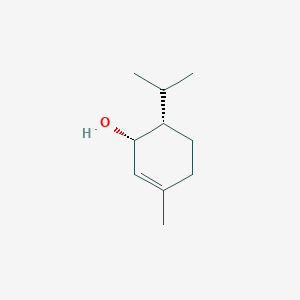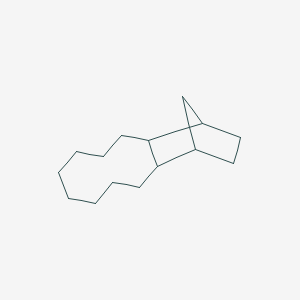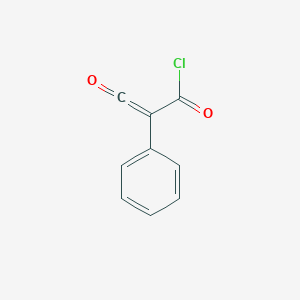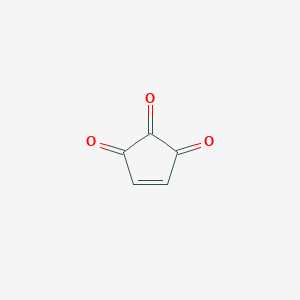
Cyclopent-4-ene-1,2,3-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopent-4-ene-1,2,3-trione is a cyclic diketone that is widely used in the field of organic chemistry. It is also known as maleic anhydride cyclopentadiene adduct or MCA. The compound has a unique structure that makes it useful in various chemical reactions.
Wirkmechanismus
The mechanism of action of cyclopent-4-ene-1,2,3-trione is not well understood. However, it is believed that the compound acts as a Michael acceptor in organic reactions. It can also undergo Diels-Alder reactions with various dienes.
Biochemische Und Physiologische Effekte
Cyclopent-4-ene-1,2,3-trione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have anti-inflammatory and antitumor properties. The compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopent-4-ene-1,2,3-trione has several advantages for lab experiments. It is readily available and relatively inexpensive. The compound is also stable and can be stored for long periods of time. However, the compound is highly reactive and can be difficult to handle. It can also be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of cyclopent-4-ene-1,2,3-trione in scientific research. One potential area of research is the development of new synthetic routes for the compound. Another area of research is the use of the compound in the synthesis of new natural products. The compound could also be studied for its potential use in the treatment of various diseases such as cancer and inflammation.
Conclusion:
Cyclopent-4-ene-1,2,3-trione is a useful compound in organic chemistry with various scientific research applications. The compound has a unique structure that makes it useful in various chemical reactions. It has been used in the synthesis of natural products and has anti-inflammatory and antitumor properties. The compound has several advantages for lab experiments but can be difficult to handle. There are several future directions for the use of the compound in scientific research.
Synthesemethoden
Cyclopent-4-ene-1,2,3-trione can be synthesized by the reaction of maleic anhydride with cyclopentadiene. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product obtained is a solid with a melting point of 52-54°C.
Wissenschaftliche Forschungsanwendungen
Cyclopent-4-ene-1,2,3-trione has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic reactions such as Diels-Alder reactions, Michael additions, and cycloadditions. The compound has been used in the synthesis of natural products such as alkaloids, flavonoids, and terpenes.
Eigenschaften
CAS-Nummer |
15548-56-8 |
|---|---|
Produktname |
Cyclopent-4-ene-1,2,3-trione |
Molekularformel |
C5H2O3 |
Molekulargewicht |
110.07 g/mol |
IUPAC-Name |
cyclopent-4-ene-1,2,3-trione |
InChI |
InChI=1S/C5H2O3/c6-3-1-2-4(7)5(3)8/h1-2H |
InChI-Schlüssel |
GSGMKOPCDJFHEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=O)C1=O |
Kanonische SMILES |
C1=CC(=O)C(=O)C1=O |
Andere CAS-Nummern |
15548-56-8 |
Synonyme |
Cyclopent-4-ene-1,2,3-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
